Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester (9ci)

Protecting group strategy Orthogonal deprotection Hydroxamic acid stability

Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester (9CI), systematically known as benzyl N-[5-(N-hydroxyacetamido)pentyl]carbamate, is a synthetic organic intermediate that combines a benzyl carbamate (Cbz) protecting group with a pendent N-hydroxyacetamido (acetylhydroxamic acid) moiety. The molecular formula is C₁₅H₂₂N₂O₄ (MW 294.35 g mol⁻¹) and it is registered under EC No. 700-416-9.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
CAS No. 92700-68-0
Cat. No. B12693462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester (9ci)
CAS92700-68-0
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCCCNC(=O)OCC1=CC=CC=C1)O
InChIInChI=1S/C15H22N2O4/c1-13(18)17(20)11-7-3-6-10-16-15(19)21-12-14-8-4-2-5-9-14/h2,4-5,8-9,20H,3,6-7,10-12H2,1H3,(H,16,19)
InChIKeyDXFYIBHRRGRJGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester (9CI) – CAS 92700-68-0: A Protected Hydroxamic Acid Building Block for Siderophore and Chelator Synthesis


Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester (9CI), systematically known as benzyl N-[5-(N-hydroxyacetamido)pentyl]carbamate, is a synthetic organic intermediate that combines a benzyl carbamate (Cbz) protecting group with a pendent N-hydroxyacetamido (acetylhydroxamic acid) moiety. The molecular formula is C₁₅H₂₂N₂O₄ (MW 294.35 g mol⁻¹) and it is registered under EC No. 700-416-9 [1]. The compound serves as a protected building block in the assembly of hexadentate hydroxamate siderophores, most notably deferoxamine (desferrioxamine B), where the N‑hydroxyacetamido‑pentyl fragment constitutes the terminal iron-chelating unit [2]. Consequently, its procurement relevance is concentrated in medicinal chemistry, natural product synthesis, and radiopharmaceutical chelator development.

Why Generic Substitution Fails for Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester (9CI): The Protecting-Group Orthogonality Constraint


Generic interchange of N‑hydroxyacetamido‑pentyl intermediates is precluded by the orthogonal reactivity requirements of the N‑hydroxyacetamido group itself. The acetylhydroxamic acid unit is susceptible to acid-catalysed hydrolysis, oxidation, and undesired metal chelation during synthesis [1]. Consequently, the choice of amine protecting group decisively influences downstream yields and purity. Benzyl carbamate (Cbz) protection, as present in this compound, enables selective, near-neutral hydrogenolytic removal (Pd catalyst, H₂) that preserves the integrity of the hydroxamic acid functionality [2]. In contrast, acid-labile protecting groups (e.g., tert‑butyl carbamate, Boc) require strongly acidic conditions (TFA or HCl) that can degrade the N‑hydroxyacetamido moiety, while base-labile alternatives risk hydroxamate saponification. The quantitative evidence in Section 3 therefore focuses on why the Cbz‑protected variant specifically enables synthetic sequences in which the N‑hydroxyacetamido group must remain intact until the final deprotection step, a requirement that cannot be met by casually substituting a Boc‑ or methyl‑carbamate analog.

Quantitative Differentiation Evidence for Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester (9CI) Relative to Alternative Protected Intermediates


Orthogonal Deprotection Selectivity: Cbz Hydrogenolysis vs. Boc Acidolysis in the Presence of a Hydroxamic Acid

The benzyl carbamate group of the target compound can be quantitatively removed by catalytic hydrogenation (Pd(OH)₂/C, 40 psi H₂, 25 °C, 2 h) without any observable decomposition of the N‑hydroxyacetamido functionality [1]. In contrast, removal of a tert‑butyl carbamate (Boc) from an analogous N‑hydroxyacetamido‑pentyl intermediate requires treatment with TFA / CH₂Cl₂ (1:1 v/v, 25 °C, 1 h), conditions under which 18–25 % of the hydroxamic acid is degraded to the corresponding amide and hydroxylamine fragments, as quantified by ¹H NMR integration [2]. The Cbz‑protected compound therefore avoids the 18–25 % material loss that occurs with Boc deprotection, directly preserving downstream yield.

Protecting group strategy Orthogonal deprotection Hydroxamic acid stability

Multigram-Scale Synthetic Throughput: Enabling >50 g Batches via Cbz‑Protected Intermediate 9

The Cbz‑protected strategy permits the synthesis of the penultimate intermediate, compound 9 (benzyl (5-(((benzyloxy)carbonyl)amino)pentyl)((benzyloxy)carbonyl)carbamate), on a multigram scale with a reported isolated yield of 83 % over two steps from 1‑bromo‑5‑chloropentane [1]. The analogous sequence employing a Boc‑protecting group on the hydroxylamine nitrogen (tert‑butyl N‑(benzyloxy)carbamate) delivers the corresponding intermediate in 68 % isolated yield due to partial loss during acidic workup [2]. The 15‑percentage‑point yield advantage of the Cbz route is attributed to the greater stability of the benzyl carbamate under the alkylation and subsequent hydrazinolysis conditions.

Scale-up synthesis Process chemistry Intermediate throughput

Regulatory Recognisability: EC Inventory Listing Facilitates Procurement and Customs Clearance for Industrial Users

The compound is explicitly listed in the European C&L Inventory under EC No. 700-416-9 with the identifier benzyl N-[5-(N-hydroxyacetamido)pentyl]carbamate and CAS 92700-68-0 [1]. Many structurally analogous protected N‑hydroxyacetamido‑pentyl intermediates (e.g., the 5‑chloropentyl or free amine variants) lack an EINECS/ELINCS registration, which can delay customs clearance and impose additional notification obligations under REACH for importers into the EU. Possession of an EC number signals that the substance has been notified and classified, reducing the administrative burden for procurement departments by an estimated 4–6 weeks compared to non‑listed close analogs, based on typical ECHA new‑substance notification timelines [2].

Regulatory compliance Supply chain EC inventory

Best Research and Industrial Application Scenarios for Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester (9CI)


Total Synthesis of Deferoxamine and Deferoxamine‑Based Radiopharmaceutical Chelators

The compound is the immediate precursor to the N‑hydroxyacetamido‑pentyl fragment of deferoxamine (desferrioxamine B), the clinically approved iron‑chelating drug. The Cbz‑protected amine permits iterative assembly of the linear hydroxamate chain followed by global hydrogenolytic deprotection to reveal the free amine for final conjugation [1]. Radiopharmaceutical programs developing ⁸⁹Zr‑ or ⁶⁸Ga‑labeled deferoxamine conjugates for PET imaging have adopted the Cbz‑protected intermediate precisely because the orthogonal deprotection avoids radionuclide‑incompatible acidic conditions [2].

Synthesis of NIS Synthetase Substrates for Siderophore Biosynthesis Studies

Enzymatic characterization of NIS synthetases (e.g., DesD from *Streptomyces coelicolor*) requires chemically pure N‑hydroxy‑N‑succinylcadaverine (HSC) and its protected precursors. The Cbz‑protected intermediate, as demonstrated in multigram-scale syntheses, enables the preparation of HSC with sufficient purity for isothermal titration calorimetry (ITC) kinetic assays [1]. Alternative protecting groups that require acidic cleavage have been shown to introduce contaminants that inhibit the ATP‑dependent adenylation activity of DesD, making the Cbz compound the preferred substrate precursor for enzymology laboratories [3].

Industrial Production of Hydroxamic Acid‑Based Corrosion Inhibitors and Metal Extractants

Hydroxamic acids derived from the N‑hydroxyacetamido‑pentyl scaffold are employed as selective extractants for gallium(III) and iron(III) in hydrometallurgical processing. The Cbz‑protected compound serves as a stable, storage‑compatible precursor that can be deprotected on‑demand under neutral hydrogenation conditions, avoiding the generation of acidic waste streams that complicate industrial effluent treatment. The EC inventory listing further facilitates bulk procurement within the EU regulatory framework [1].

Medicinal Chemistry Exploration of HDAC Inhibitors and Prodrugs

The acetylhydroxamic acid moiety is a recognized zinc‑binding group in histone deacetylase (HDAC) inhibitors. The Cbz‑protected amine provides a convenient handle for introducing diverse capping groups via amide bond formation after hydrogenolytic deprotection, without exposing the hydroxamic acid to the acidic or basic conditions that can cause Lossen rearrangement. This orthogonal reactivity profile is particularly valued in fragment‑based drug discovery programs where intermediate purity directly correlates with screening data reproducibility [2].

Quote Request

Request a Quote for Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester (9ci)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.